1-Ethylpiperidine-2-methylamine
Description
Significance of Piperidine (B6355638) Derivatives in Contemporary Chemical Research
The piperidine motif, a six-membered heterocyclic amine, is a cornerstone in modern medicinal and chemical research. ebi.ac.ukbiointerfaceresearch.com These structures are integral to a vast array of pharmaceuticals and biologically active natural products. researchgate.net The prevalence of the piperidine ring in drug design is attributed to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. biointerfaceresearch.com
Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antibacterial, anesthetic, anti-allergic, cardiovascular, and antipsychotic effects. researchgate.net Their three-dimensional structure allows for specific interactions with biological targets, a feature that is highly sought after in the development of novel therapeutic agents. researchgate.net The continuous exploration of substituted piperidines underscores their enduring importance in the quest for new and effective molecules. evitachem.comresearchgate.netajchem-a.com
Contextualization of 1-Ethylpiperidine-2-methylamine within Amine and Heterocyclic Chemistry
This compound, with the molecular formula C₈H₁₈N₂, is a chiral secondary amine featuring a piperidine ring N-substituted with an ethyl group and a methylamine (B109427) substituent at the 2-position. uni.lu From a chemical standpoint, it embodies key features of both heterocyclic and amine chemistry. The nitrogen atom within the piperidine ring is a tertiary amine, while the exocyclic nitrogen is part of a primary aminomethyl group. This dual amine character suggests a rich potential for diverse chemical reactivity.
The synthesis of such substituted piperidines can often be approached through established methodologies in heterocyclic chemistry. General strategies include the N-alkylation of a pre-existing piperidine derivative or the reductive amination of a suitable ketone or aldehyde precursor. evitachem.com For instance, the synthesis of related 2-(aminomethyl)piperidine (B33004) structures has been achieved through the catalytic hydrogenation of 2-cyanopyridine. google.com The ethyl group on the ring nitrogen could be introduced via reaction with an appropriate ethylating agent. The specific synthesis of this compound would likely involve a multi-step sequence, potentially starting from 2-piperidinecarbonitrile or a related precursor.
Overview of Academic Research Trajectories for this compound
A comprehensive review of the current academic literature reveals that dedicated research focusing exclusively on this compound is limited. While the broader class of piperidine derivatives is the subject of extensive investigation, this specific compound has not been the focus of a significant number of published studies. Its chemical properties and potential applications are therefore largely inferred from the behavior of structurally similar compounds.
The primary context in which this compound and its analogs appear is in synthetic and medicinal chemistry research as building blocks or intermediates. For example, derivatives of 2-(aminomethyl)piperidine have been explored for their potential as ligands for various biological targets. researchgate.net The presence of both a basic piperidine nitrogen and a primary amine group makes it a candidate for the synthesis of more complex molecules, including potential chelating agents or scaffolds for drug discovery.
Future research on this compound could explore its potential in several areas. Its chirality suggests that its enantiomers could exhibit different biological activities, warranting investigation into their asymmetric synthesis and pharmacological evaluation. Furthermore, its structural similarity to known bioactive piperidines could prompt screening for a range of biological activities. However, at present, the academic research trajectory for this compound remains largely uncharted, representing an open area for future chemical and pharmacological exploration.
Structure
2D Structure
Properties
IUPAC Name |
(1-ethylpiperidin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-10-6-4-3-5-8(10)7-9/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKNBLYGRWKNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958828 | |
| Record name | 1-(1-Ethylpiperidin-2-yl)methanamine | |
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Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37782-46-0 | |
| Record name | 1-Ethyl-2-piperidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37782-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethylpiperidine-2-methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037782460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Ethylpiperidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
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| Record name | 1-ethylpiperidine-2-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 1 Ethylpiperidine 2 Methylamine
Direct Synthetic Routes to the 1-Ethylpiperidine-2-methylamine Scaffold
The direct formation of the substituted piperidine (B6355638) ring is a primary strategy in organic synthesis. This involves constructing the heterocyclic system from acyclic precursors in a single or multi-step sequence where the ring-closing step is key.
Reductive Amination Strategies for Piperidine Formation
Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, making it a cornerstone in the synthesis of nitrogen-containing heterocycles like piperidine. researchgate.netmdma.ch The process typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com For piperidine ring formation, this strategy is often applied intramolecularly.
An intramolecular reductive amination cascade can be employed to synthesize polyhydroxy piperidines, also known as azasugars, from carbohydrate precursors. researchgate.net This involves a two-step process where an imine is formed and subsequently reduced. researchgate.net The development of one-pot amination-cyclization cascade reactions allows for the stereoselective conversion of iodo-aldoses and iodo-ketoses into N-substituted iminosugars with high efficiency. researchgate.net
Various reducing agents can be utilized for this transformation. Borane-pyridine complex (BAP) has been identified as an effective and less toxic alternative to sodium cyanoborohydride (NaCNBH₃) for the reductive amination of piperidines with aldehydes. tandfonline.comtandfonline.com This method has been successfully applied to a range of aromatic, heterocyclic, and aliphatic aldehydes. tandfonline.com Catalytic hydrogenation, often using catalysts like platinum oxide or iron-based catalysts, is another powerful technique for reductive amination, capable of converting ketones and aldehydes to primary amines using ammonia (B1221849). mdma.chd-nb.info
Table 1: Reagents and Conditions for Reductive Amination
| Carbonyl Source | Amine Source | Reducing Agent/Catalyst | Solvent | Key Features |
|---|---|---|---|---|
| Aldehydes/Ketones | Ammonia, Primary/Secondary Amines | Borane-Pyridine (BAP) | Ethanol (B145695), Toluene, CH₂Cl₂ | Eliminates nitrile impurity seen with NaCNBH₃; compatible with protic and aprotic solvents. tandfonline.com |
| Aldehydes/Ketones | Ammonia | Iron-based Catalyst / H₂ | Water | Reusable catalyst, good functional group tolerance, uses aqueous ammonia. d-nb.info |
| Aldehydes/Ketones | Ammonia | Platinum Oxide / H₂ | Methanol | Classic method; requires excess ammonia to minimize secondary amine formation. mdma.ch |
Intramolecular Cyclization Reactions for Piperidine Ring Assembly
The formation of the piperidine ring through intramolecular cyclization is a powerful strategy that involves an acyclic precursor containing a nitrogen atom and a reactive functional group. mdpi.comnih.gov This approach allows for the creation of a new C-N or C-C bond to complete the heterocyclic ring. mdpi.com A multitude of methods exist, including metal-catalyzed reactions, radical cyclizations, and electrophilic cyclizations. nih.gov
Radical-mediated amine cyclization is one such approach. For instance, a cobalt(II) catalyst can facilitate the intramolecular cyclization of linear amino-aldehydes to yield piperidines. mdpi.com Similarly, radical cyclization of 1,6-enynes can be initiated through borane (B79455) addition or oxidation to form the piperidine structure. mdpi.com Another strategy involves the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes, which proceeds through an iminium ion intermediate that is subsequently reduced. mdpi.comnih.gov
The key feature of these reactions is the strategic placement of reactive groups in a linear molecule to favor the formation of the six-membered ring. For example, a stereoselective synthesis of a 2,3,6-trisubstituted piperidine skeleton was achieved using an intramolecular reductive cyclization of a conjugated keto-azide intermediate. nih.gov
Intermolecular Cyclization (Annulation) Approaches
Intermolecular cyclization, or annulation, involves the reaction of two or more separate components to construct the piperidine ring. nih.gov These reactions are highly efficient as they form multiple bonds in a single operation. A common strategy is the [5+1] annulation, where a five-atom component reacts with a one-atom component (typically the nitrogen source). nih.gov
One example is the hydrogen borrowing [5+1] annulation method, which can be catalyzed by iridium(III) complexes. nih.gov This reaction proceeds through sequential cascades of oxidation, amination, and imine reduction, forming two new C-N bonds. nih.gov This approach can be stereoselective and the use of water as a solvent can prevent racemization. nih.gov Another approach involves a piperidine-mediated [3+3] cyclization of 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles to create functionalized pyridine (B92270) rings fused to a chromone. acs.org
Functionalization of Piperidine Precursors Towards this compound Derivatives
An alternative synthetic strategy involves starting with a pre-formed piperidine ring and introducing the required ethyl and methylamine (B109427) groups at the N1 and C2 positions, respectively. This stepwise functionalization allows for precise control over the final structure.
Alkylation Reactions on Piperidine Nitrogen
The introduction of an ethyl group onto the nitrogen atom of a piperidine precursor is typically achieved through N-alkylation. This is a standard nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks an ethylating agent.
A common procedure involves reacting the piperidine derivative with an alkyl halide, such as ethyl bromide (EtBr) or ethyl iodide (EtI). researchgate.net The reaction is often carried out in the presence of a base to neutralize the hydrohalic acid that is formed, thereby driving the reaction to completion. researchgate.net Suitable bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH), and the reaction is typically performed in an anhydrous solvent like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net For example, a solution of piperidine in anhydrous acetonitrile can be treated with ethyl bromide to yield the N-ethylpiperidinium salt, which can then be converted to the free base. researchgate.net
Another method for producing 1-ethylpiperidine (B146950) involves the reduction of 1-acetylpiperidine (B1204225). A reaction using a reduced PtV/titania catalyst under a hydrogen atmosphere can yield 1-ethylpiperidine as the sole product. chemicalbook.com
Table 2: Conditions for N-Alkylation of Piperidine
| Piperidine Substrate | Alkylating Agent | Base/Catalyst | Solvent | Key Features |
|---|---|---|---|---|
| Piperidine | Ethyl Bromide (EtBr) / Ethyl Iodide (EtI) | Potassium Carbonate (K₂CO₃) | Dry DMF | Standard conditions, room temperature. researchgate.net |
| Piperidine | Ethyl Bromide (EtBr) / Ethyl Iodide (EtI) | Sodium Hydride (NaH) | Dry DMF | Stronger base, reaction at 0°C. researchgate.net |
| Piperidine | Ethyl Bromide (EtBr) / Ethyl Iodide (EtI) | None / KHCO₃ | Anhydrous Acetonitrile | Slow addition of alkyl halide; base can be added to speed up the reaction. researchgate.net |
Introduction of Amine Functionality at C2-Position
Introducing a methylamine group at the C2 position of a 1-ethylpiperidine ring requires a multi-step transformation, often starting from a C2-functionalized precursor. A highly plausible starting material is 1-ethylpiperidine-2-one, a cyclic lactam.
One potential pathway involves the reductive amination of the C2-carbonyl group. The ketone of 1-ethylpiperidine-2-one can be reacted with methylamine in the presence of a reducing agent. To avoid reduction of the carbonyl group before imine formation, a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) is often used. sciencemadness.org The reaction first forms an iminium ion intermediate at the C2 position, which is then reduced by the hydride agent to yield the final this compound.
Alternatively, the C2-carbonyl could first be reduced to a hydroxyl group. This alcohol can then be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with methylamine would displace the leaving group to form the desired product. Another route involves the regioselective alkylation or arylation at the C2 position via the organolithiation of cyclic imines, which could be adapted to introduce a protected aminomethyl group. acs.org
Oxidation and Reduction Transformations within the Piperidine System
Oxidation and reduction reactions are fundamental tools for modifying the piperidine ring, enabling the introduction of functional groups or the creation of key intermediates.
The oxidation of N-protected piperidines can generate N-acyliminium ions, which are powerful electrophiles for further functionalization. nih.gov For example, the use of hypervalent iodine reagents like iodosobenzene (B1197198) or phenyliodine(III) diacetate (PIDA) in the presence of TMSBr can lead to the α-functionalization of carbamate-protected piperidines. nih.gov Another oxidative approach involves the treatment of amine-derived lithium amides with ketone oxidants to form imines, which can then be trapped by nucleophiles like TMSCN to yield α-aminonitriles. organic-chemistry.org Regioselective oxidation of piperidine-3-derivatives has also been explored as a route to 2,5-substituted piperidines. acs.org
Reduction methodologies are equally important. The catalytic hydrogenation of pyridine derivatives over transition metal catalysts is a common method for producing the saturated piperidine core. orgsyn.org For instance, pyridine can be reduced to piperidine using samarium diiodide in the presence of water at room temperature. clockss.org A direct precursor to the "1-ethyl" group on this compound can be formed by the reduction of a 1-acetylpiperidine precursor. The reduction of 1-acetylpiperidine using a PtV/titania catalyst with hydrogen gas yields 1-ethylpiperidine. chemicalbook.com
| Transformation | Substrate | Reagents/Conditions | Product | Reference |
| Oxidation | N-Boc-piperidine | PIDA, TMSBr | α-Hydroxy-β,β-dibromo piperidine | nih.gov |
| Oxidation | Piperidine | Lithium amide formation, ketone oxidant, TMSCN | α-Aminonitrile | organic-chemistry.org |
| Reduction | Pyridine | SmI2, H2O | Piperidine | clockss.org |
| Reduction | 1-Acetylpiperidine | H2, PtV/titania | 1-Ethylpiperidine | chemicalbook.com |
Stereoselective Synthesis of this compound and Analogues
Achieving stereochemical control is a critical challenge in the synthesis of substituted piperidines, as the biological activity of such molecules is often dependent on their specific three-dimensional arrangement.
Enantioselective Approaches in Piperidine Synthesis
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several powerful strategies have been developed for synthesizing enantioenriched 2-substituted piperidines.
Biocatalysis offers a highly selective route. Transaminases (TAs) have been used for the asymmetric synthesis of 2-substituted piperidines starting from ω-chloroketones, achieving high enantiomeric excesses (>99.5% ee). nih.govacs.org This method allows access to both (R) and (S) enantiomers by selecting the appropriate enzyme. nih.govacs.org Another enzymatic approach involves the use of imine reductases (IREDs) in a chemo-enzymatic dearomatization of activated pyridines to yield stereo-enriched 3-substituted piperidines. acs.org
Asymmetric hydrogenation is another widely studied method, often employing chiral transition metal catalysts. researchgate.net For example, iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts can provide α-aryl piperidines with high levels of enantioselectivity. researchgate.netnih.gov
Other methods include catalytic enantioselective bromocyclization of olefinic amides using amino-thiocarbamate catalysts, which produces enantioenriched 2-substituted 3-bromopiperidines that can be further transformed. rsc.org
| Method | Catalyst/Enzyme | Substrate | Product | Key Feature | Reference |
| Biocatalytic Amination | Transaminase (TA) | ω-chloroketone | (R)- or (S)-2-substituted piperidine | High ee (>99.5%), enantio-complementary | nih.govacs.org |
| Chemo-enzymatic Dearomatization | 6-HDNO/EneIRED | Activated Pyridine | Enantioenriched 3-substituted piperidine | High ee and yield | acs.org |
| Asymmetric Hydrogenation | Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salt | Enantioenriched 2-substituted piperidine | High ee (up to 99.3:0.7 er) | researchgate.netnih.gov |
| Enantioselective Bromocyclization | Amino-thiocarbamate | Olefinic Amide | Enantioenriched 2-substituted 3-bromopiperidine | Catalytic, provides handle for further functionalization | rsc.org |
Diastereoselective Synthesis of Substituted Piperidines
When multiple stereocenters are present, diastereoselective synthesis is required to control their relative configuration. Numerous methods have been developed for the diastereoselective construction of polysubstituted piperidines.
A highly diastereoselective methodology for preparing various substituted piperidines involves Negishi cross-couplings of organozinc reagents with (hetero)aryl iodides. acs.org The stereoselectivity (cis or trans) can be directed by the position of the C-Zn bond on the piperidine ring. acs.org Another approach utilizes the diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening to yield densely substituted, oxygenated piperidines. acs.org
Multicomponent reactions can also be highly diastereoselective. A four-component reaction of pyridinium ylides, aldehydes, Michael acceptors, and ammonium (B1175870) acetate (B1210297) has been shown to produce highly substituted piperidin-2-ones as a single diastereomer. researchgate.net Additionally, a boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes delivers polysubstituted piperidines with high yield and diastereoselectivity. nih.gov Diastereoselective preparation of N-hydroxypiperidines has also been achieved through the intramolecular reductive cyclization of 1,5-diketone monoximes. ajchem-a.com
Catalytic Approaches in this compound Synthesis
Catalysis is integral to modern organic synthesis, enabling efficient, selective, and sustainable routes to complex molecules. The synthesis of piperidines heavily relies on catalytic methods, particularly those involving transition metals. digitellinc.com
Transition Metal-Catalyzed Reactions (e.g., Palladium, Rhodium, Cobalt, Nickel, Gold, Ruthenium, Iridium)
A wide array of transition metals catalyze key bond-forming reactions in the synthesis of piperidine derivatives. researchgate.netnih.gov
Palladium (Pd): Palladium catalysts are used in cross-coupling reactions, such as the Negishi coupling for diastereoselective arylation of piperidines. acs.org Pd-catalyzed intramolecular hydroamination of unactivated alkenes also provides a route to piperidine rings. organic-chemistry.org Gold-catalyzed annulation procedures can directly assemble piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com
Rhodium (Rh): Rhodium catalysts are prominent in asymmetric synthesis. nih.gov A Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids and dihydropyridines provides 3-substituted tetrahydropyridines, which are precursors to enantioenriched piperidines. acs.org Rhodium-catalyzed C-H insertion reactions have also been used for the site-selective functionalization of the piperidine ring. nih.gov
Cobalt (Co): Cobalt(II) catalysts can mediate radical intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.gov
Nickel (Ni): Nickel catalysts, including nickel silicide, have been developed for the hydrogenation of pyridines to piperidines. nih.gov Reductive alkylation of pyridine with ethanol over a Raney nickel catalyst is a high-yield method for preparing N-ethylpiperidine. orgsyn.org
Gold (Au): Gold(I) complexes catalyze the oxidative amination of non-activated alkenes and the hydroamination of unactivated olefins to form substituted piperidines. organic-chemistry.orgnih.gov
Ruthenium (Ru): Ruthenium complexes are effective for the diastereoselective cis-hydrogenation of multi-substituted pyridines. nih.gov
Iridium (Ir): Iridium catalysts are highly effective for the asymmetric hydrogenation of pyridinium salts to yield enantiomerically enriched piperidines. researchgate.netnih.gov They are also used in "hydrogen borrowing" cascades to form C-N bonds stereoselectively. nih.gov
Copper (Cu): Copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed for the synthesis of piperidines. acs.org
| Metal Catalyst | Reaction Type | Substrates | Product | Reference |
| Palladium | Negishi Cross-Coupling | Organozinc piperidine, Aryl iodide | Diastereoselective 2,4-disubstituted piperidine | acs.org |
| Rhodium | Asymmetric Reductive Heck | Arylboronic acid, Dihydropyridine | Enantioenriched 3-substituted tetrahydropyridine | acs.org |
| Rhodium | C-H Functionalization | Piperidine, Diazo compound | Site-selective functionalized piperidine | nih.gov |
| Cobalt | Radical Cyclization | Linear amino-aldehyde | Piperidine | nih.gov |
| Nickel | Reductive Alkylation | Pyridine, Ethanol | N-ethylpiperidine | orgsyn.org |
| Gold | Oxidative Amination | Non-activated alkene, Amine | Substituted piperidine | nih.gov |
| Ruthenium | Hydrogenation | Substituted pyridine | cis-Piperidine | nih.gov |
| Iridium | Asymmetric Hydrogenation | Pyridinium salt | Enantioenriched piperidine | researchgate.netnih.gov |
| Copper | Intramolecular C-H Amination | N-fluoride amide | Piperidine | acs.org |
Organocatalysis in Heterocyclic Compound Formation
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. This approach avoids the use of metal catalysts and often mimics biosynthetic pathways. The formation of the 2-substituted piperidine core, a key structural feature of this compound, can be achieved through organocatalytic domino reactions.
A notable biomimetic approach involves the L-proline-catalyzed Mannich reaction to generate 2-substituted piperidine alkaloids and their analogues. rsc.orgacs.org This strategy utilizes the in-situ formation of an electrophilic cyclic imine, Δ¹-piperideine, which then reacts with a nucleophile in the presence of an organocatalyst. acs.org The catalyst, such as L-proline, activates the nucleophile (e.g., a ketone) by forming an intermediate enamine, which then attacks the imine. rsc.org This methodology allows for the direct and asymmetric introduction of substituents onto the piperidine ring, often with high enantioselectivity. acs.org Researchers have investigated various catalysts and solvent systems to optimize yields and stereoselectivity, finding that solvents like benzonitrile (B105546) can be effective in preventing product racemization. acs.orgacs.org
Another advanced organocatalytic method for constructing polysubstituted piperidines is the domino Michael addition/aminalization process. nih.gov This reaction, catalyzed by an O-TMS protected diphenylprolinol, can form four contiguous stereocenters in the piperidine ring in a single step with excellent enantioselectivity. nih.gov Such strategies are fundamental in creating the chiral piperidine framework necessary for the synthesis of the target compound.
Table 1: Organocatalytic Synthesis of 2-Substituted Piperidine Analogues Data adapted from studies on biomimetic Mannich reactions for piperidine synthesis. acs.org
| Catalyst (mol%) | Nucleophile | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| (L)-Proline (20) | Acetone | PhCN | Room Temp. | 52 | 90 |
| (L)-Proline (20) | Cyclohexanone | PhCN | Room Temp. | 45 | 97 |
| (L)-Proline (20) | Cyclopentanone | PhCN | Room Temp. | 40 | 95 |
Heterogeneous Catalysis for Amine Synthesis (e.g., Zeolite-mediated Reactions)
Heterogeneous catalysis offers significant advantages in chemical synthesis, including ease of catalyst separation, potential for recycling, and enhanced stability under industrial conditions. Zeolites, crystalline aluminosilicates with well-defined microporous structures, are particularly effective heterogeneous catalysts for amine synthesis due to their strong acidic sites and shape-selective properties. taylorfrancis.commdpi.com
Zeolites can catalyze the direct amination of olefins to form primary amines at elevated temperatures. lehigh.edu The reaction is believed to proceed via a carbocation intermediate formed by the interaction of the olefin with a proton on the catalyst surface. taylorfrancis.com The catalyst's activity is directly related to the number of strong acid sites. taylorfrancis.com Small- to medium-pore acidic zeolites like H-erionite and H-offretite have shown the highest activities for this transformation. taylorfrancis.comlehigh.edu This principle could be applied to form the aminomethyl group on a suitable precursor.
Furthermore, zeolites are effective catalysts for reductive amination, a process where a ketone or aldehyde is reacted with an amine in the presence of hydrogen. google.com A patent describes the use of zeolites, including borosilicate zeolites of the pentasil type, to catalyze the reaction between a ketone and an amine to form a more substituted amine. google.com The defined pore structure of zeolites can influence product selectivity, for instance, by suppressing the formation of larger, undesired byproducts. taylorfrancis.com This shape selectivity is a key advantage in producing specific amine products. The synthesis of the this compound core could thus be envisioned through a zeolite-mediated reductive amination pathway.
Table 2: Zeolite-Catalyzed Amination of Ethylene Illustrative data from studies on direct amination using zeolite catalysts. lehigh.edu
| Catalyst | Temp (°C) | Ethylene Conversion (%) | Selectivity to Ethylamine (%) |
| H-mordenite | 370 | 0.9 | 80 |
| H-offretite | 360 | 3.3 | 75 |
| H-erionite | 370 | 2.5 | 80 |
| Na-Y | 370 | <0.05 | - |
Green Chemistry Methodologies (e.g., Borrowing Hydrogen Strategy)
Green chemistry methodologies aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. The "borrowing hydrogen" (BH) or "hydrogen autotransfer" strategy is a prime example of a green process for C-N bond formation. researchgate.netrsc.org This elegant, atom-economical strategy allows alcohols to be used as alkylating agents for amines, producing only water as a byproduct. researchgate.net
The N-ethylation of a piperidine-2-methylamine precursor to yield the final product, this compound, is an ideal application for this methodology. The process is typically catalyzed by a transition-metal complex (e.g., based on Ruthenium, Iridium, or Nickel). rsc.orgresearchgate.net The catalytic cycle involves three key steps:
The metal catalyst temporarily abstracts two hydrogen atoms from the alcohol (e.g., ethanol), oxidizing it to the corresponding aldehyde (acetaldehyde).
The aldehyde reacts with the amine to form an imine intermediate via condensation, releasing a molecule of water.
The metal-hydride complex then transfers the "borrowed" hydrogen atoms to the imine, reducing it to the final N-alkylated amine and regenerating the active catalyst. researchgate.net
This redox-neutral process avoids the use of stoichiometric and often hazardous alkyl halides, making it a sustainable alternative for amine alkylation. researchgate.net Recent research has even explored transition-metal-free systems, using aza-aromatics like pyridine as biomimetic hydrogen shuttles to achieve the N-alkylation of amines with alcohols. rsc.org
Table 3: Catalyst Systems for N-Alkylation of Amines via Borrowing Hydrogen Examples of catalyst systems used in borrowing hydrogen reactions with various amines and alcohols.
| Catalyst System | Amine Substrate | Alcohol | Product | Yield (%) | Reference |
| Ru(p-cymene)Cl₂]₂ / dppf | Aniline | Benzyl alcohol | N-Benzylaniline | 98 | rsc.org |
| Ni(OTf)₂ / dcype | Aniline | 1,5-Pentanediol | N-phenylpiperidine | 89 | researchgate.net |
| Pyridine (catalyst) | Aniline | Benzyl alcohol | N-Benzylaniline | 91 | rsc.org |
Chemical Reactivity and Mechanistic Investigations of 1 Ethylpiperidine 2 Methylamine
Reactivity Profiles of the Piperidine (B6355638) Nitrogen
The nitrogen atom within the piperidine ring of 1-Ethylpiperidine-2-methylamine is a tertiary amine, with its reactivity significantly influenced by the ethyl group substituent. This nitrogen atom is generally nucleophilic and basic. cymitquimica.com As a tertiary amine, it can participate in a variety of chemical reactions, including alkylation and acylation. cymitquimica.com The ethyl group, being electron-donating, enhances the electron density on the nitrogen, thereby increasing its basicity compared to an unsubstituted piperidine.
However, the steric hindrance presented by the ethyl group, combined with the adjacent methylamine (B109427) substituent at the C2 position, can modulate its nucleophilicity. In reactions such as the formation of enamines from ketones, sterically hindered bases like derivatives of 2,2,6,6-tetramethylpiperidine (B32323) are noted for their low nucleophilicity. wikipedia.org While not as hindered, the substitution pattern on this compound suggests that its nucleophilic activity at the ring nitrogen will be sensitive to the steric bulk of the electrophile.
The piperidine ring nitrogen can also be susceptible to oxidation. Under certain conditions, tertiary amines can be oxidized to form N-oxides.
Reactivity of the Methylamine Side Chain
The methylamine side chain at the 2-position of the piperidine ring introduces a primary amine functionality. Primary amines are known to be effective nucleophiles and can undergo reactions typical of this functional group. These include, but are not limited to, reactions with carbonyl compounds to form imines, acylation to form amides, and alkylation.
Studies on Nucleophilic and Basic Properties
The nucleophilic and basic properties of this compound are a composite of the contributions from both the tertiary piperidine nitrogen and the primary methylamine nitrogen. Generally, the basicity of amines is influenced by electronic effects. The electron-donating ethyl group on the piperidine nitrogen increases its basicity. In contrast, the primary amine of the methylamine side chain has a basicity that is typical for primary alkylamines.
In terms of nucleophilicity, a general trend for amines is that their nucleophilicity increases with basicity. masterorganicchemistry.com However, nucleophilicity is more sensitive to steric effects than basicity. masterorganicchemistry.com For this compound, the tertiary amine in the ring is more sterically hindered than the primary amine of the side chain. Consequently, the primary amine is expected to be the more potent nucleophile in many reactions, despite the tertiary amine potentially being the stronger base.
The table below provides a qualitative comparison of the expected properties of the two nitrogen centers in this compound, based on general chemical principles.
| Nitrogen Center | Amine Type | Expected Basicity | Expected Nucleophilicity | Steric Hindrance |
| Piperidine Nitrogen | Tertiary | Higher | Lower | Higher |
| Methylamine Nitrogen | Primary | Lower | Higher | Lower |
Investigations into Ring Transformations and Degradation Pathways
The piperidine ring is a stable six-membered heterocycle, but it can undergo transformations and degradation under specific conditions. researchgate.net For N-alkylpiperidines, these pathways can include ring-opening reactions and oxidative degradation.
One potential degradation pathway involves the cleavage of the C-N bonds within the ring. For instance, some piperidine derivatives can undergo ring contraction to form pyrrolidine (B122466) scaffolds under photomediated or oxidative conditions. nih.gov The stability of the piperidine ring in this compound would be influenced by the nature of the substituents.
Oxidative degradation is another important pathway. The reaction of piperidine with hydroxyl radicals, for example, can proceed via H-abstraction from both C-H and N-H bonds, leading to ring-opened products or the formation of imines. acs.org For this compound, the tertiary amine could be oxidized, and the C-H bonds adjacent to both nitrogens are potential sites for radical attack.
Thermal degradation of piperidine derivatives can also occur, sometimes leading to polymerization or the formation of a complex mixture of products. researchgate.net The presence of two amine groups in this compound may provide multiple reaction sites, potentially leading to complex degradation profiles under thermal stress. Studies on piperazine, a related six-membered diamine, have shown that thermal degradation can proceed via SN2 substitution reactions, leading to ring-opened products. utexas.edu
Computational and Theoretical Chemistry Studies of 1 Ethylpiperidine 2 Methylamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict electronic structure, reactivity, and spectroscopic properties.
Electronic Structure and Bonding Analysis
An analysis of the electronic structure of 1-Ethylpiperidine-2-methylamine would involve determining the distribution of electrons within the molecule, identifying molecular orbitals, and quantifying the nature of its chemical bonds. Techniques such as Density Functional Theory (DFT) are commonly employed for this purpose. For instance, studies on other piperidine (B6355638) derivatives have used DFT to analyze molecular structures and electronic properties. nih.govresearchgate.net Such an analysis for this compound would reveal the electron density distribution, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential, which are crucial for predicting reactivity.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates. This allows for the elucidation of reaction mechanisms. For example, theoretical calculations have been used to understand the intramolecular aza-Michael reactions in the synthesis of substituted piperidines, providing insights that align with experimental results. rsc.org Similar studies on this compound could predict its reactivity in various chemical transformations. Mechanistic studies on related cyclic amines have also utilized density functional theory calculations to explain observed product formations. acs.orgacs.org
Conformational Analysis of the 1-Ethylpiperidine (B146950) Ring System
The piperidine ring is known to adopt various conformations, with the chair form being the most stable. The presence of substituents, such as the ethyl group at the nitrogen and the methylamine (B109427) group at the C2 position in this compound, will influence the conformational preferences of the ring. A detailed conformational analysis would involve identifying the possible chair, boat, and twist-boat conformers and determining their relative energies. This is crucial as the biological activity and reactivity of piperidine-containing compounds are often dependent on their three-dimensional structure. researchgate.net
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecular system. For this compound, MD simulations could be used to study the flexibility of the molecule, the conformational transitions of the piperidine ring, and its interactions with solvent molecules. In studies of other piperidine derivatives, MD simulations have been employed to assess the stability of ligand-protein complexes. nih.govnih.gov
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein's active site. If this compound were to be investigated as a potential therapeutic agent, molecular docking studies would be essential to understand its interactions with a biological target. nih.govresearchgate.netresearchgate.netnih.gov For example, docking studies on other N-functionalized piperidine derivatives have been used to predict their binding modes into the active sites of receptors like the dopamine (B1211576) D2 receptor. researchgate.net
While specific data for this compound is scarce, some predicted properties are available, as shown in the table below.
| Property | Predicted Value |
| Boiling Point | 90 °C (at 16 Torr) chemicalbook.com |
| Density | 0.889 ± 0.06 g/cm³ chemicalbook.com |
| pKa | 10.32 ± 0.29 chemicalbook.com |
| XlogP | 0.6 uni.lu |
| Monoisotopic Mass | 142.147 Da uni.lu |
| Predicted Collision Cross Section (CCS) Values (Ų) | |
| [M+H]⁺ | 133.9 uni.lu |
| [M+Na]⁺ | 138.7 uni.lu |
| [M-H]⁻ | 134.8 uni.lu |
This data is based on computational predictions and has not been experimentally verified in the cited sources.
Structure-Activity Relationship (SAR) Studies: Computational Insights
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug design, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods have become indispensable in SAR, enabling the prediction of activity and the rational design of new, more potent molecules. For piperidine derivatives, including this compound, a variety of computational techniques are employed to elucidate these relationships.
Quantitative Structure-Activity Relationship (QSAR) is a prominent computational approach that develops mathematical models to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govresearchgate.net These models are often built using statistical methods like Multiple Linear Regression (MLR) and machine learning algorithms. nih.gov For piperidine derivatives, 2D and 3D descriptors are calculated to quantify various aspects of the molecular structure, such as electronic properties, hydrophobicity, and steric effects. nih.govresearchgate.net
In the context of this compound, a QSAR study would involve synthesizing and testing a series of analogs with modifications at the ethyl group, the methylamine moiety, or on the piperidine ring itself. The biological activity of these analogs would then be correlated with computed descriptors to build a predictive model. For instance, the size and nature of the substituent on the piperidine nitrogen are often critical for activity. nih.gov
Another key computational tool in SAR is molecular docking. This method predicts the preferred orientation of a molecule when bound to a receptor or enzyme. researchgate.netajchem-a.com By understanding the binding mode, researchers can identify key interactions that contribute to biological activity and design modifications to enhance these interactions. For piperidine-containing compounds, docking studies have been instrumental in identifying crucial binding interactions within the active sites of various targets. ajchem-a.com For this compound, docking could reveal how the ethyl and methylamine groups orient themselves within a hypothetical binding pocket, guiding further optimization.
The insights gained from these computational SAR studies are pivotal for the design of new analogs with improved properties. By focusing on the structural features identified as important for activity, the design process becomes more efficient and targeted.
Table 1: Common Computational Descriptors in QSAR Studies of Piperidine Derivatives
| Descriptor Type | Examples | Information Provided |
| Electronic | Partial charges, Dipole moment | Distribution of electrons, polarity |
| Steric | Molecular volume, Surface area | Size and shape of the molecule |
| Hydrophobic | LogP, Polar surface area | Lipophilicity and membrane permeability |
| Topological | Connectivity indices | Atomic arrangement and branching |
Intermolecular Interaction Studies (e.g., Hydrogen Bonding)
The biological effects of a molecule are dictated by its interactions with its molecular target, which are governed by various non-covalent forces. Computational chemistry offers powerful tools to study these intermolecular interactions in detail. For this compound, understanding its potential for hydrogen bonding, van der Waals forces, and electrostatic interactions is key to comprehending its behavior.
Hydrogen bonding is a particularly important intermolecular interaction for molecules containing amine groups, such as this compound. The primary amine of the methylamine group can act as a hydrogen bond donor, while the nitrogen atoms of both the piperidine ring and the methylamine can act as hydrogen bond acceptors. ed.ac.uk Computational methods like Density Functional Theory (DFT) and ab initio calculations can be used to model and quantify the strength and geometry of these hydrogen bonds. aps.org For instance, a study on piperidine itself revealed the formation of N-H···N hydrogen-bonded chains in the solid state. ed.ac.ukresearchgate.net
A study on taurine-based hybrid drugs containing a piperidine moiety highlighted the importance of intramolecular interactions, such as those involving lone electron pairs, in stabilizing the molecular conformation, which in turn influences intermolecular binding. mdpi.com
Table 2: Potential Intermolecular Interactions of this compound
| Interaction Type | Functional Group Involved | Potential Role in Biological Activity |
| Hydrogen Bond Donor | Primary amine (-NH2) | Interaction with hydrogen bond acceptors (e.g., oxygen or nitrogen atoms) in a receptor. |
| Hydrogen Bond Acceptor | Piperidine nitrogen, Amine nitrogen | Interaction with hydrogen bond donors (e.g., -OH or -NH groups) in a receptor. |
| Hydrophobic Interactions | Ethyl group, Piperidine ring | Binding to nonpolar regions of a receptor. |
| Electrostatic Interactions | Partial charges on atoms | Guiding the molecule to the binding site and contributing to binding affinity. |
Coordination Chemistry of 1 Ethylpiperidine 2 Methylamine As a Ligand
Ligand Design Principles and Potential Binding Modes
In the absence of specific studies on 1-Ethylpiperidine-2-methylamine, its potential as a ligand can be inferred from the general principles of coordination chemistry. The molecule possesses two potential donor sites: the tertiary amine of the ethylpiperidine ring and the primary amine of the methylamine (B109427) substituent. This structure suggests that this compound could function as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal center through both nitrogen atoms.
Synthesis and Structural Characterization of Metal Complexes
There is no available scientific literature detailing the synthesis and structural characterization of metal complexes specifically involving this compound as a ligand. Hypothetically, the synthesis of such complexes would likely involve the reaction of a metal salt with the this compound ligand in a suitable solvent.
The characterization of any resulting complexes would employ standard analytical techniques. X-ray crystallography would be crucial for determining the precise molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal ion. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would provide information about the ligand's coordination environment and the metal-ligand bonds.
Catalytic Applications of this compound Metal Complexes
The catalytic applications of metal complexes containing this compound have not been reported in the scientific literature. Generally, transition metal complexes with nitrogen-containing ligands are explored for a wide range of catalytic transformations, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The specific electronic and steric properties imparted by the this compound ligand would be key to determining the catalytic activity and selectivity of its potential metal complexes.
Investigation of Metal-Ligand Interaction Dynamics
No studies have been published on the investigation of metal-ligand interaction dynamics for complexes of this compound. Such investigations would be essential to understand the stability, lability, and electronic properties of these potential complexes. Techniques such as UV-Visible spectroscopy, potentiometric titrations, and computational modeling could be employed to determine formation constants, study ligand exchange reactions, and gain insight into the nature of the metal-ligand bond.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Chiral Building Block in Complex Molecule Construction
The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-growing, as the stereochemistry of a drug molecule is often critical to its efficacy and safety. thieme-connect.com Chiral building blocks are essential precursors in the asymmetric synthesis of these complex molecular targets. 1-Ethylpiperidine-2-methylamine, possessing a stereocenter at the C2 position of the piperidine (B6355638) ring, is an ideal candidate for such applications.
The synthesis of optically active piperidine derivatives is a well-established field, with numerous methods available for producing enantiomerically enriched precursors. nih.govorganic-chemistry.org Resolution of racemic mixtures using chiral resolving agents like tartaric acid derivatives is a common strategy to obtain specific enantiomers of piperidine compounds. google.com Once obtained in its enantiopure form, (R)- or (S)-1-Ethylpiperidine-2-methylamine can be incorporated into larger molecules, transferring its stereochemical information to the final product. This makes it a valuable starting material for the synthesis of chiral ligands for asymmetric catalysis or as a key fragment in the development of new therapeutic agents where the three-dimensional arrangement of atoms is crucial for biological activity.
Applications in the Formation of Novel Heterocyclic Compounds
Heterocyclic compounds form the backbone of a significant portion of known organic molecules, including a majority of pharmaceuticals. researchgate.net The development of new methods for their synthesis is a continuous focus of chemical research. Diamines are particularly useful precursors for the construction of nitrogen-containing heterocycles. rsc.orgscholaris.canih.govnih.gov
This compound can be regarded as a 1,2-diamine equivalent, with the primary methylamine (B109427) and the ring nitrogen poised for cyclization reactions. This structural arrangement enables its use in the synthesis of a variety of fused and spiro-heterocyclic systems. For instance, condensation of this compound with dicarbonyl compounds (e.g., 1,2- or 1,3-diketones), α-haloketones, or phosgene (B1210022) derivatives can lead to the formation of novel bicyclic structures containing pyrazine, diazepine, or imidazolidinone rings fused to the piperidine core.
Enzymatic cascades have also been shown to be effective in converting diamines into N-heterocycles like pyrrolidines and piperidines. rsc.org Similar biocatalytic approaches could potentially be applied to this compound, offering green and highly selective synthetic routes. The reactivity of the primary amine allows for the initial formation of an imine, which can then undergo intramolecular cyclization. The resulting heterocyclic scaffolds could serve as novel cores for drug discovery programs or as ligands in coordination chemistry.
Utilization in Carbon Dioxide Absorption and Capture Technologies
The development of efficient and cost-effective methods for capturing carbon dioxide (CO₂) is a critical step in mitigating climate change. mdpi.com Aqueous amine solutions are the most mature technology for large-scale CO₂ capture, but they suffer from drawbacks such as high energy requirements for regeneration and solvent degradation. researchgate.netresearchgate.net This has spurred a search for new amine-based solvents with improved performance.
The combination of a fast-reacting primary amine and a capacity-enhancing tertiary amine within the same molecule is a known strategy for creating efficient CO₂ absorbents. While direct experimental data for this compound is not available, the performance of structurally related amines provides valuable insights. The table below compares the CO₂ loading capacity of various amines, highlighting the potential of mixed amine functionalities.
Table 1: CO₂ Loading Capacity of Selected Amine Solvents
| Amine | Type | CO₂ Loading (mol CO₂/mol amine) | Reference |
|---|---|---|---|
| Monoethanolamine (MEA) | Primary | ~0.5 | mdpi.com |
| Diethanolamine (DEA) | Secondary | ~0.5 | researchgate.net |
| N-Methyldiethanolamine (MDEA) | Tertiary | ~1.0 | researchgate.netresearchgate.net |
| Piperazine (PZ) | Cyclic Diamine | ~1.0 | acs.org |
This table is for illustrative purposes and shows general approximate values for commonly studied amines. The actual performance can vary with conditions such as temperature, pressure, and concentration.
The piperidine ring provides a stable scaffold, and the ethyl group on the tertiary nitrogen can be varied to fine-tune the physical properties of the solvent, such as viscosity and vapor pressure. The steric hindrance around the tertiary amine may also contribute to a lower energy of regeneration, a critical factor in the economic viability of the capture process. mdpi.com
Exploration in Specialty Polymer Chemistry
Polymers with specialized properties are in high demand for a wide range of applications, from advanced coatings and membranes to biomedical devices. Bifunctional monomers, which possess two reactive functional groups, are key building blocks for creating polymers with unique architectures and properties. nist.govquora.com
With its primary and tertiary amine groups, this compound can act as a bifunctional monomer in polymerization reactions. The primary amine can react with monomers such as diisocyanates or diacyl chlorides to form polyureas and polyamides, respectively. In these polymers, the 1-ethylpiperidine (B146950) moiety would be incorporated as a pendant group along the polymer backbone.
The inclusion of the piperidine ring could impart several desirable properties to the resulting polymer. The cyclic structure can enhance the thermal stability and rigidity of the polymer chain. The tertiary amine group provides a site for post-polymerization modification, such as quaternization to introduce permanent positive charges, creating ionomers or polyelectrolytes. Such polymers could find use as ion-exchange resins, flocculants, or materials for gene delivery. Furthermore, the amphiphilic nature of N-alkylated polymers can be exploited in applications such as additives in papermaking. cellulosechemtechnol.ro The ability to synthesize a polymer with a high density of basic groups makes this compound an interesting candidate for the development of proton-conducting membranes for fuel cells or CO₂-philic membranes for gas separation.
Advanced Analytical Methodologies for 1 Ethylpiperidine 2 Methylamine Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation of 1-Ethylpiperidine-2-methylamine from reaction mixtures and for the assessment of its purity, including the critical determination of its enantiomeric excess.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound, particularly for enantiomeric purity assessment. Due to the chiral nature of the molecule, the development of stereoselective HPLC methods is crucial.
A common strategy involves pre-column derivatization of the amine with a suitable chiral resolving agent, followed by separation on a chiral stationary phase (CSP). For instance, a method developed for the closely related compound, 2-(aminomethyl)-1-ethylpyrrolidine, utilizes pre-column derivatization with 4-nitrobenzoic acid. The resulting diastereomers can then be effectively separated on a Chiralcel OD-H column. The mobile phase composition is a critical parameter to optimize for achieving baseline separation. A typical mobile phase for such separations consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol (B145695), often with a small percentage of an amine additive like triethylamine to improve peak shape and reduce tailing.
Key parameters that are systematically investigated and optimized during HPLC method development include the choice of the chiral stationary phase, the composition of the mobile phase (including the type and concentration of the organic modifier and any additives), the column temperature, and the flow rate. UV detection is commonly employed for monitoring the elution of the derivatized analytes.
Table 1: Illustrative HPLC Parameters for Chiral Separation of a Derivatized Ethylpiperidine-methylamine Analog
| Parameter | Condition |
| Column | Chiralcel OD-H (250 x 4.6 mm) |
| Mobile Phase | n-hexane:ethanol (98:2, v/v) with 0.2% triethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25°C |
| Derivatizing Agent | 4-Nitrobenzoic Acid |
Gas Chromatography (GC) for Volatile Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and is well-suited for assessing the purity of this compound and identifying any volatile impurities. The analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and adsorption on the column. Therefore, proper column selection and derivatization are often necessary.
For the analysis of piperidine (B6355638) derivatives, capillary columns with a stationary phase such as a diphenyl dimethyl polysiloxane (e.g., DB-5 or HP-5) are commonly used. To mitigate the issues associated with the analysis of primary amines, derivatization to less polar and more volatile derivatives can be employed. However, direct analysis is also possible using specialized columns designed for amine analysis, such as those with a basic-deactivated stationary phase.
A flame ionization detector (FID) is a common choice for the quantitative analysis of organic compounds like this compound due to its high sensitivity and wide linear range. For the identification of unknown volatile impurities, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the preferred method, as it provides structural information based on the mass fragmentation patterns of the eluted compounds.
Table 2: General GC Parameters for the Analysis of Piperidine Derivatives
| Parameter | Condition |
| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Injector Temperature | 250°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280°C (FID) |
| Oven Program | A temperature gradient, for example, starting at 50°C and ramping up to 250°C. |
High Performance Capillary Electrophoresis (HPCE)
High-Performance Capillary Electrophoresis (HPCE), also known as Capillary Electrophoresis (CE), offers a high-efficiency separation technique for charged species and is particularly advantageous for the chiral separation of amines. The separation in CE is based on the differential migration of analytes in an electric field.
For the enantioseparation of chiral amines like this compound, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. The principle of separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different electrophoretic mobilities.
The development of an HPCE method involves the optimization of several parameters, including the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. The choice of a suitable buffer system is critical to maintain a stable pH and control the electroosmotic flow (EOF). Coated capillaries can also be employed to reduce the interaction of the analyte with the capillary wall and improve separation efficiency.
Spectroscopic Elucidation Methods
Spectroscopic techniques are fundamental for the structural confirmation and identification of functional groups present in the this compound molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum, the signals corresponding to the protons of the ethyl group, the piperidine ring, and the methylamine (B109427) moiety would be observed. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide information about the connectivity of the atoms. For instance, the ethyl group would exhibit a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The protons on the piperidine ring would appear as a complex set of multiplets due to their diastereotopic nature and coupling with each other. The protons of the aminomethyl group (-CH₂NH₂) would also give rise to distinct signals.
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aliphatic, attached to a nitrogen atom).
Table 3: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
| Ethyl (-CH₃) | 0.9 - 1.2 | Triplet |
| Ethyl (-CH₂) | 2.3 - 2.7 | Quartet |
| Piperidine Ring Protons | 1.2 - 3.0 | Multiplets |
| Aminomethyl (-CH₂) | 2.5 - 3.0 | Multiplet |
| Amine (-NH₂) | Variable (broad singlet) | Singlet |
Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Group | Predicted Chemical Shift (ppm) |
| Ethyl (-CH₃) | 10 - 15 |
| Ethyl (-CH₂) | 45 - 55 |
| Piperidine Ring Carbons | 20 - 60 |
| Aminomethyl (-CH₂) | 40 - 50 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
The presence of the primary amine (-NH₂) group would be indicated by N-H stretching vibrations, which typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration may also be observed around 1600 cm⁻¹. The C-N stretching vibrations for both the tertiary amine in the piperidine ring and the primary amine would be expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and piperidine methylene groups will be prominent in the 2850-3000 cm⁻¹ region.
Table 5: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (one or two bands) |
| Primary Amine (R-NH₂) | N-H Bend | ~1600 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| C-N | C-N Stretch | 1000 - 1300 |
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) serves as a powerful analytical technique for the molecular identification and structural elucidation of this compound. This method provides precise information on the compound's molecular weight and offers insights into its structure through the analysis of its fragmentation patterns.
In mass spectrometric analysis, this compound (C8H18N2), with a monoisotopic mass of 142.147 Da, is first ionized. The resulting molecular ion ([M]+•) is then subjected to fragmentation, breaking into smaller, characteristic charged fragments. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that is a unique fingerprint of the molecule.
While specific experimental mass spectral data for this compound is not widely published, the fragmentation pattern can be predicted based on the known fragmentation of structurally similar piperidine derivatives and alkylamines. The fragmentation of piperidine alkaloids, for instance, often involves the neutral loss of small molecules like water or acetic acid, as well as cleavage of side chains. nih.gov
The predicted fragmentation of this compound would likely involve initial cleavage of the C-C bond between the piperidine ring and the methylamine group (α-cleavage), a common fragmentation pathway for amines. youtube.com This would result in the formation of a stable piperidinium cation. Further fragmentation of the piperidine ring itself can also occur.
The table below outlines the predicted collision cross-section (CCS) values for various adducts of this compound, which can be useful in advanced MS techniques like ion mobility-mass spectrometry for more detailed structural characterization.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 143.15428 | 133.9 |
| [M+Na]+ | 165.13622 | 138.7 |
| [M-H]- | 141.13972 | 134.8 |
| [M+NH4]+ | 160.18082 | 153.6 |
| [M+K]+ | 181.11016 | 137.3 |
| [M+H-H2O]+ | 125.14426 | 127.4 |
| [M+HCOO]- | 187.14520 | 153.5 |
| [M+CH3COO]- | 201.16085 | 177.3 |
Hyphenated Techniques for Comprehensive Analysis
To achieve a more comprehensive and robust analysis of this compound, mass spectrometry is often coupled with a separation technique, a practice known as a hyphenated technique. These methods combine the separation power of chromatography with the detection specificity of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used hyphenated technique for the analysis of volatile and semi-volatile compounds. In this technique, the sample is first vaporized and separated based on its boiling point and affinity for a stationary phase within a gas chromatograph. The separated components then enter the mass spectrometer for detection and identification. For piperidine derivatives, GC-MS can provide highly specific spectral data for individual compounds within a complex mixture without the need for prior isolation. unodc.org The analysis of related piperidine compounds by GC-MS has shown that derivatization can sometimes be employed to improve chromatographic behavior. oup.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that are not sufficiently volatile for GC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of piperidine alkaloids in various matrices. researchgate.netaustinpublishinggroup.com This technique allows for the separation and identification of structurally similar alkaloids and their metabolites. austinpublishinggroup.comscielo.brnih.gov The choice of ionization source, such as electrospray ionization (ESI), is crucial and is often operated in the positive ion mode for the analysis of nitrogen-containing compounds like this compound. nih.gov
The use of hyphenated techniques provides a higher degree of confidence in the identification and quantification of this compound, especially in complex samples where matrix effects can be a challenge.
The following table summarizes the key aspects of these hyphenated techniques for the analysis of this compound.
| Technique | Principle | Applicability to this compound | Key Advantages |
|---|---|---|---|
| GC-MS | Separation of volatile compounds followed by mass analysis. | Suitable if the compound is sufficiently volatile and thermally stable. Derivatization may be required. | High resolution, sensitive, provides detailed structural information. |
| LC-MS/MS | Separation of non-volatile compounds in liquid phase followed by tandem mass analysis. | Ideal for this compound, especially in complex matrices. Allows for analysis of non-volatile derivatives. | High sensitivity and selectivity, applicable to a wide range of compounds, provides structural confirmation. |
Emerging Research Avenues and Future Perspectives for 1 Ethylpiperidine 2 Methylamine
Development of Novel and Sustainable Synthetic Strategies
The synthesis of functionalized piperidines, such as 1-Ethylpiperidine-2-methylamine, is an area of active research, with a growing emphasis on environmentally benign and efficient methodologies. rasayanjournal.co.inresearchgate.netmdpi.com Future synthetic strategies are expected to move away from classical, often harsh, reaction conditions towards more sustainable approaches.
Key research directions include:
Catalytic Hydrogenation of Pyridine (B92270) Precursors: The reduction of substituted pyridines is a primary route to piperidine (B6355638) derivatives. chemrxiv.orgrsc.orgresearchgate.net Recent advancements focus on the use of novel catalysts that operate under milder conditions, reducing energy consumption and improving functional group tolerance. rsc.org For the synthesis of this compound, this would involve the asymmetric hydrogenation of a corresponding 2-aminomethyl-1-ethylpyridinium salt, a process that could be optimized through the development of highly selective and active catalysts.
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of N-heterocycles. rasayanjournal.co.inresearchgate.netmdpi.comnih.gov This includes the use of microwave-assisted organic synthesis to accelerate reaction times and reduce energy input, as well as the exploration of eco-friendly solvents such as water, ionic liquids, and bio-based solvents. researchgate.netmdpi.com Solid-phase synthesis, where reagents are immobilized on a solid support, can also facilitate easier purification and reduce waste generation. rasayanjournal.co.in
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and cost-effective manufacturing process.
| Synthetic Strategy | Key Advantages | Relevance to this compound |
| Asymmetric Catalytic Hydrogenation | High enantioselectivity, atom economy. | Direct synthesis of the desired stereoisomer. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. | Efficient and rapid production. |
| Use of Green Solvents | Reduced environmental impact, improved safety. | Sustainable manufacturing process. |
| Flow Chemistry | Improved safety, scalability, and process control. | Potential for large-scale, efficient production. |
Advanced Computational Design and Predictive Modeling
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. For this compound, these methods can provide deep insights into its properties and potential applications, guiding experimental work and accelerating the discovery process.
Future research in this area will likely focus on:
Conformational Analysis: The biological activity and material properties of piperidine derivatives are often dictated by their three-dimensional conformation. nih.govrsc.org Advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be employed to predict the stable conformers of this compound and understand how its structure influences its interactions with other molecules. nih.govresearchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or other properties. nih.govmdpi.comresearchgate.net By developing QSAR models for a series of this compound derivatives, it would be possible to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Virtual Screening and Docking Studies: If a biological target for this compound is identified, virtual screening and molecular docking studies can be used to predict its binding mode and affinity. This information is crucial for the rational design of more potent and selective analogs.
| Computational Method | Application | Potential Insights for this compound |
| Density Functional Theory (DFT) | Calculation of electronic structure and properties. | Understanding reactivity, stability, and spectroscopic properties. nih.govresearchgate.netnih.gov |
| Molecular Dynamics (MD) Simulations | Simulation of molecular motion over time. | Elucidating conformational dynamics and interactions with solvents or biological macromolecules. researchgate.net |
| QSAR Modeling | Predicting activity based on chemical structure. | Guiding the design of derivatives with enhanced properties. nih.govmdpi.comresearchgate.net |
| Molecular Docking | Predicting binding of a molecule to a target. | Identifying potential biological targets and designing more potent ligands. |
Exploration of New Catalytic Transformations
The chiral nature of this compound makes it a promising candidate for use as a ligand in asymmetric catalysis. The development of novel catalysts is a cornerstone of modern organic synthesis, enabling the efficient and selective production of chiral molecules.
Emerging research avenues in this domain include:
Asymmetric Catalysis: Chiral amines and their derivatives are widely used as ligands for transition metal catalysts in a variety of asymmetric reactions. nih.gov this compound could be explored as a chiral ligand in reactions such as asymmetric hydrogenation, allylic alkylation, and carbon-heteroatom bond formation. The presence of both a secondary and a primary amine offers multiple coordination sites that can be fine-tuned to achieve high levels of stereocontrol.
Organocatalysis: In addition to its use as a ligand, this compound could potentially function as an organocatalyst itself. Chiral amines can catalyze a range of reactions, including Michael additions and aldol reactions, through the formation of transient iminium or enamine intermediates.
Catalyst Immobilization: To enhance the recyclability and sustainability of catalytic processes, this compound could be immobilized on a solid support, such as a polymer or silica gel. This would allow for the easy separation of the catalyst from the reaction mixture and its reuse in multiple catalytic cycles.
| Catalytic Application | Description | Potential Role of this compound |
| Asymmetric Metal Catalysis | Use of chiral ligands to induce stereoselectivity in metal-catalyzed reactions. | As a chiral ligand for various transition metals. |
| Organocatalysis | Use of small organic molecules as catalysts. | As a chiral amine catalyst for C-C and C-X bond-forming reactions. |
| Immobilized Catalysis | Anchoring a catalyst to a solid support for easy recovery and reuse. | As a recyclable catalyst for sustainable chemical processes. |
Innovations in Functional Materials Incorporating this compound Moieties
The incorporation of piperidine moieties into polymers and other materials can impart unique and desirable properties. The bifunctional nature of this compound makes it an attractive building block for the synthesis of novel functional materials.
Future research in materials science could explore:
Piperidine-Based Polymers: Polymers containing piperidine units have shown promise in a variety of applications. For instance, piperidine-based polymers have been investigated as kinetic hydrate inhibitors and for drug delivery applications. acs.orgnih.gov The incorporation of the this compound moiety into a polymer backbone could lead to materials with interesting thermal or pH-responsive properties.
Antimicrobial Materials: Piperidine and its derivatives have been shown to possess antimicrobial activity. nih.gov Functionalizing surfaces or polymers with this compound could lead to the development of materials that resist microbial growth, with potential applications in medical devices and food packaging.
Anion Exchange Membranes: Polymers containing piperidinium cations are being explored for use in anion exchange membranes for fuel cells and other electrochemical devices. mdpi.com Derivatives of this compound could be quaternized and incorporated into polymer backbones to create novel membrane materials with tailored ion conductivity and stability.
| Material Type | Potential Application | Role of this compound |
| Functional Polymers | Drug delivery, stimuli-responsive materials. | As a monomer or cross-linking agent to impart specific functionalities. acs.orgnih.gov |
| Antimicrobial Surfaces | Medical devices, coatings. | As an active antimicrobial agent covalently attached to a surface. nih.gov |
| Anion Exchange Membranes | Fuel cells, water treatment. | As a precursor to cationic groups for ion conduction. mdpi.com |
Q & A
Q. What are the recommended synthetic routes for 1-Ethylpiperidine-2-methylamine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves reductive amination or nucleophilic substitution of piperidine derivatives. Key considerations include:
- Catalyst selection : Use of palladium or nickel catalysts for hydrogenation steps to minimize side reactions .
- Temperature control : Reactions performed at 60–80°C optimize intermediate stability while avoiding decomposition .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization in ethanol improves purity (>95%) .
Q. How should researchers characterize this compound structurally?
Methodological Answer: A multi-technique approach is essential:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm ethyl and methylamine substituents on the piperidine ring. Look for δ 2.4–3.1 ppm (piperidine protons) and δ 1.2–1.5 ppm (ethyl group) .
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 2800–3000 cm⁻¹ (C-H stretches) .
- Mass spectrometry : Molecular ion peak at m/z 142.24 (exact mass) with fragmentation patterns matching piperidine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Discrepancies in pharmacological data (e.g., antimicrobial vs. cytotoxic effects) may arise from:
- Structural variations : Minor changes in substituents (e.g., hydroxyl vs. methyl groups) alter receptor binding .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) impact IC₅₀ values .
Strategy:
- Perform dose-response studies across multiple models.
- Use molecular docking to predict binding affinities to targets like acetylcholinesterase or bacterial efflux pumps .
Q. What experimental designs are optimal for studying the coordination chemistry of this compound with transition metals?
Methodological Answer:
- Ligand-to-metal ratio : Start with 2:1 (ligand:metal) to favor octahedral complexes .
- Spectroscopic techniques : UV-Vis (d-d transitions) and EPR (for paramagnetic Cu²⁺ complexes) .
- X-ray crystallography : Resolve bond lengths and angles; compare with DFT-computed geometries .
Q. How can researchers ensure ethical rigor when designing in vivo studies involving this compound?
Methodological Answer:
- Animal models : Use species-specific dosing (e.g., 10–50 mg/kg for rodents) to minimize toxicity .
- Ethical frameworks : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) and document approval from institutional review boards (IRBs) .
- Data transparency : Report attrition rates and adverse events in compliance with ARRIVE guidelines .
Q. What statistical approaches are recommended for analyzing contradictory spectral or bioactivity data?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies be optimized for this compound analogs?
Methodological Answer:
- Scaffold modification : Introduce substituents at the 2-methylamine or ethyl group positions to probe steric/electronic effects .
- High-throughput screening : Use 96-well plates with automated readouts for rapid IC₅₀ determination .
- QSAR modeling : Correlate log P values with antimicrobial activity using partial least squares regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
